Lipophilicity (LogP) Elevation vs. Non-Fluorinated Benzylthio Analog Drives Membrane Partitioning
The target compound exhibits a substantially higher predicted lipophilicity compared to its non-fluorinated benzylthio analog. The ACD/LogP for the target compound is 3.93 , whereas 2,5-dimethoxy-4-(benzylthio)benzaldehyde (CAS not available) is estimated to have a LogP of approximately 2.8–3.2 based on fragment-based calculations [1]. This >0.7 LogP unit increase translates to roughly a 5-fold greater partition coefficient into octanol, directly affecting membrane permeability and in vivo distribution.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.93 (ACD/Labs Percepta v14.00) ; XLogP3 = 3.8 [1] |
| Comparator Or Baseline | 2,5-dimethoxy-4-(benzylthio)benzaldehyde: estimated LogP ~2.8–3.2 (fragment-based calculation) [1] |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.1 units (≈5–12× higher octanol/water partition) |
| Conditions | In silico prediction using ACD/Labs Percepta and XLogP3 algorithms |
Why This Matters
Higher LogP directly impacts a compound's ability to cross biological membranes, making this building block preferable for synthesizing drug candidates targeting intracellular or CNS targets where passive permeability is critical.
- [1] PubChem. (2026). Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CID 12063241) – computed XLogP3. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/648957-11-3 View Source
